3-Morpholinobenzaldehyde

Description

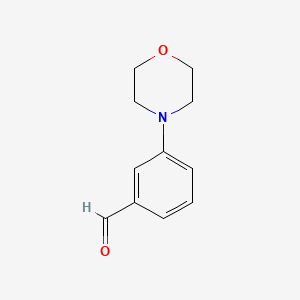

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORKFSMUOSSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428182 | |

| Record name | 3-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446866-87-1 | |

| Record name | 3-(4-Morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446866-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Morpholinobenzaldehyde (CAS No. 446866-87-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinobenzaldehyde, with the Chemical Abstracts Service (CAS) number 446866-87-1, is a valuable synthetic intermediate in the field of medicinal chemistry.[1][2][3][4][5] Its structure, featuring a benzaldehyde ring substituted with a morpholine group at the meta-position, provides a versatile scaffold for the development of a wide range of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 68-70°C.[1] Its molecular formula is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol .[5] The presence of the morpholine and aldehyde functionalities imparts it with specific chemical reactivity, making it amenable to a variety of organic transformations.

| Property | Value | Reference(s) |

| CAS Number | 446866-87-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₃NO₂ | [5] |

| Molecular Weight | 191.23 g/mol | [5] |

| Physical Form | Solid | [1] |

| Melting Point | 68-70°C | [1] |

| Purity (typical) | ≥97% | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of the carbon-nitrogen bond between the aromatic ring and the morpholine moiety. Two common and effective methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Experimental Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[6][7] This method typically involves the reaction of an aryl halide (in this case, 3-bromobenzaldehyde) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Materials:

-

3-Bromobenzaldehyde

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube, add 3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

-

Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 100°C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Synthesis of this compound.

Experimental Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is another viable method, particularly when an electron-withdrawing group is present on the aromatic ring, and a good leaving group (like fluorine) is in the meta position.[8][9][10][11]

Materials:

-

3-Fluorobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, combine 3-fluorobenzaldehyde (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Add dimethyl sulfoxide (5 mL) to the flask.

-

Heat the reaction mixture to 120-140°C and stir for 4-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

SₙAr Synthesis of this compound.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological properties, such as aqueous solubility, metabolic stability, and target binding.[12] this compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. These inhibitors often target key signaling pathways that are dysregulated in cancer cells.

Role in PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15][16][17] Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[18][19][20] Several PI3K and mTOR inhibitors incorporate a morpholine-substituted aromatic ring, and this compound can be a key precursor in their synthesis.[21]

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Role in VEGFR-2 Pathway Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23][24][25] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[26][27][28][29] Many VEGFR-2 inhibitors feature a substituted aromatic core, and this compound can be utilized in the construction of these molecules.[30]

VEGFR-2 Signaling Pathway and Inhibition.

Representative Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold

The aldehyde group of this compound is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, to build more complex molecular architectures. Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor scaffold starting from this compound.

Workflow for Kinase Inhibitor Synthesis.

Conclusion

This compound is a synthetically accessible and highly valuable building block for drug discovery and development. Its utility as a precursor for potent and selective kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/Akt/mTOR and VEGFR-2 underscores its importance in modern medicinal chemistry. The synthetic protocols and conceptual workflows provided in this guide aim to facilitate its application in the design and synthesis of novel therapeutic agents.

References

- 1. 446866-87-1 this compound AKSci Y9136 [aksci.com]

- 2. CAS RN 446866-87-1 | Fisher Scientific [fishersci.com]

- 3. 446866-87-1 | MFCD07772811 | this compound [aaronchem.com]

- 4. 446866-87-1 | this compound - Capot Chemical [capotchem.com]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vapourtec.com [vapourtec.com]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 17. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 18. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 24. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. researchgate.net [researchgate.net]

- 28. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-morpholin-4-ylbenzaldehyde, a molecule of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the broader biological context of morpholine-containing compounds.

Core Physicochemical Properties

Quantitative data for 3-morpholin-4-ylbenzaldehyde is summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

| Property | Value | Source |

| CAS Number | 446866-87-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1] |

| Molecular Weight | 191.23 g/mol | [1] |

| Melting Point | 68 °C | [1] |

| Boiling Point (Predicted) | 357.9 ± 37.0 °C | [1] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.80 ± 0.40 | [1] |

| Appearance | Yellow solid | [1] |

Synthesis and Characterization

Experimental Protocol: General Buchwald-Hartwig Amination for the Synthesis of Morpholinobenzaldehydes

This protocol is adapted from general procedures for the synthesis of related morpholinobenzaldehyde isomers and should be optimized for the synthesis of 3-morpholin-4-ylbenzaldehyde.

Materials:

-

3-Bromobenzaldehyde

-

Morpholine

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., (+/-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add 3-bromobenzaldehyde (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Add the base (e.g., Sodium tert-butoxide, 1.4 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe.

-

Add morpholine (1.2 eq) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-morpholin-4-ylbenzaldehyde.

Logical Workflow for Synthesis:

Spectral Characterization (Predicted)

Specific experimental spectral data for 3-morpholin-4-ylbenzaldehyde is not available in the searched literature. However, based on the known spectral properties of morpholine-containing compounds and benzaldehyde derivatives, the following characteristic signals can be predicted:

¹H NMR:

-

Aldehyde proton: A singlet between δ 9.8-10.0 ppm.

-

Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

-

Morpholine protons (O-CH₂): A triplet around δ 3.8-4.0 ppm.

-

Morpholine protons (N-CH₂): A triplet around δ 3.2-3.4 ppm.

¹³C NMR:

-

Carbonyl carbon: A signal around δ 190-192 ppm.

-

Aromatic carbons: Signals in the range of δ 115-155 ppm.

-

Morpholine carbons (O-CH₂): A signal around δ 66-68 ppm.

-

Morpholine carbons (N-CH₂): A signal around δ 47-49 ppm.

IR Spectroscopy:

-

C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-N stretch: An absorption band around 1115 cm⁻¹.

-

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

-

Molecular Ion (M⁺): A peak at m/z = 191.

Biological Activity and Signaling Pathways

Specific biological activity data for 3-morpholin-4-ylbenzaldehyde is not documented in the reviewed literature. However, the morpholine moiety is a well-established pharmacophore in drug discovery, known to be a part of many biologically active compounds.[2]

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets.

Given the prevalence of the morpholine scaffold in medicinal chemistry, 3-morpholin-4-ylbenzaldehyde serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Hypothetical Drug Discovery Workflow:

Safety Information

Based on available safety data for related compounds, 3-morpholin-4-ylbenzaldehyde is expected to be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

This technical guide provides a summary of the currently available information on 3-morpholin-4-ylbenzaldehyde. Further experimental work is required to fully characterize its properties and explore its potential in drug development.

References

An In-Depth Technical Guide to 3-(4-Morpholinyl)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Morpholinyl)benzaldehyde is a versatile bifunctional molecule increasingly recognized for its utility as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a tertiary amine embedded within a stable morpholine ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis via modern catalytic methods, thorough analytical characterization, and a discussion of its applications as a key intermediate in the development of pharmacologically active compounds.

Introduction and Physicochemical Profile

3-(4-Morpholinyl)benzaldehyde, also known as 3-morpholinobenzaldehyde, is an aromatic aldehyde distinguished by the presence of a morpholine substituent at the meta-position of the benzene ring. This substitution pattern significantly influences the electronic properties of the aldehyde group and provides a site for further molecular elaboration. The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and receptor-binding interactions.[1] Consequently, 3-(4-morpholinyl)benzaldehyde serves as a crucial starting material for constructing more complex molecules with potential therapeutic applications.[2][3]

The core structure consists of a benzaldehyde unit where a hydrogen at position 3 is replaced by a nitrogen atom belonging to a morpholine ring.

Caption: Chemical Structure of 3-(4-morpholinyl)benzaldehyde

Table 1: Physicochemical Properties of 3-(4-Morpholinyl)benzaldehyde

| Property | Value | Source(s) |

| CAS Number | 43063-63-8 | N/A |

| Molecular Formula | C₁₁H₁₃NO₂ | [4] |

| Molecular Weight | 191.23 g/mol | [4][5] |

| Appearance | Light yellow to yellow crystalline powder | [6] |

| Melting Point | 65-69 °C | [5] |

| Boiling Point | 365.5 ± 37.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol, other organic solvents; sparingly soluble in water. | [5][6] |

| pKa | 1.87 ± 0.40 (Predicted) | [5] |

Synthesis Methodologies

The synthesis of 3-(4-morpholinyl)benzaldehyde is most commonly achieved through cross-coupling reactions or nucleophilic aromatic substitution. The choice of method depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds.[7][8] This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of 3-(4-morpholinyl)benzaldehyde, 3-bromobenzaldehyde or 3-chlorobenzaldehyde is reacted with morpholine.

Causality of Experimental Choices:

-

Aryl Halide: 3-Bromobenzaldehyde is often preferred over 3-chlorobenzaldehyde due to the greater reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.[9]

-

Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used with a bulky, electron-rich phosphine ligand such as Xantphos. This ligand facilitates both the oxidative addition and the final reductive elimination steps, improving reaction efficiency and yields.[10] N-heterocyclic carbene (NHC) ligands have also proven highly effective.[11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the coupling.[12]

-

Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and unwanted side reactions.

Caption: Buchwald-Hartwig Synthesis Workflow.

Experimental Protocol: Buchwald-Hartwig Amination [12]

-

To a dry, oven-baked flask under an inert atmosphere (e.g., Argon), add 3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.05 mmol, 5 mol%).

-

Add sodium tert-butoxide (1.3 mmol) and morpholine (1.2 mmol).

-

Add 4 mL of dry 1,4-dioxane via syringe.

-

Seal the flask and place it in a preheated oil bath at 90-100 °C.

-

Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 6-24 hours).

-

Cool the reaction to room temperature, add 20 mL of water, and extract with ethyl acetate or diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is an alternative pathway, particularly effective when the aromatic ring is "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.[13][14][15] While the aldehyde group is only moderately electron-withdrawing, using a more reactive starting material like 3-fluorobenzaldehyde can facilitate the reaction with morpholine, often under thermal conditions.

Causality of Experimental Choices:

-

Aryl Halide: Fluorine is the most electronegative halogen, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[13] Despite being a poor leaving group in SN1/SN2 reactions, fluoride's ability to activate the ring makes it ideal for SNAr.

-

Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the H-F formed during the reaction, driving it to completion.

-

Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[16]

Experimental Protocol: Nucleophilic Aromatic Substitution [12]

-

In a dry reaction flask, dissolve 3-fluorobenzaldehyde (0.20 mol) and morpholine (0.30 mol) in 300 mL of N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (40.0 g).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After completion, cool the mixture and remove the DMF under reduced pressure.

-

Pour the resulting concentrate into ice water and allow it to stand, promoting precipitation.[12]

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from methanol to afford the pure product.

Spectroscopic and Analytical Characterization

Structural confirmation of 3-(4-morpholinyl)benzaldehyde is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Signature Feature | Interpretation | Source(s) |

| ¹H NMR | Singlet at ~9.9 ppm | Aldehyde proton (-CHO). | [17] |

| Multiplets at ~3.8 ppm and ~3.2 ppm | Protons of the morpholine ring (-O-CH₂- and -N-CH₂-). | [18] | |

| Multiplets at ~7.0-7.5 ppm | Aromatic protons on the benzene ring. | [19] | |

| ¹³C NMR | Resonance at ~192 ppm | Carbonyl carbon of the aldehyde. | [19] |

| Resonances at ~66 ppm and ~48 ppm | Carbons of the morpholine ring (-O-C and -N-C). | [18] | |

| Resonances at ~115-152 ppm | Aromatic carbons. | [18] | |

| FT-IR | Strong absorption at ~1700 cm⁻¹ | C=O stretching of the aromatic aldehyde. | [17] |

| Absorptions at ~2850 cm⁻¹ and ~2750 cm⁻¹ | C-H stretching of the aldehyde (Fermi doublet). | [17] | |

| Absorption at ~1115 cm⁻¹ | C-O-C stretching of the morpholine ether group. | [18] | |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 191 | Corresponds to the molecular weight of the compound. | [20] |

Reactivity and Applications in Drug Discovery

The bifunctional nature of 3-(4-morpholinyl)benzaldehyde makes it a valuable intermediate. The aldehyde group is a versatile handle for various chemical transformations, while the morpholine ring often serves as a key pharmacophore.

Key Reactions:

-

Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This is a cornerstone reaction in medicinal chemistry for library synthesis.

-

Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, enabling carbon-carbon bond formation and chain extension.

-

Condensation Reactions: Aldol and Knoevenagel condensations allow for the formation of α,β-unsaturated systems, which are common motifs in biologically active molecules.[21]

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing access to different classes of derivatives.

Caption: Key Downstream Reactions.

Role in Medicinal Chemistry: The morpholine moiety is prevalent in many approved drugs and clinical candidates. Its inclusion can enhance pharmacokinetic properties. Derivatives of morpholinyl-substituted aromatic scaffolds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[22][23] For example, the core structure of 3-(4-morpholinyl)benzaldehyde can be found in precursors to kinase inhibitors, where the morpholine ring interacts with the solvent-exposed region of the ATP-binding pocket, and the rest of the molecule is elaborated to achieve potency and selectivity.[3]

Safety and Handling

3-(4-Morpholinyl)benzaldehyde is considered a hazardous substance.[24] It is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place, sealed from moisture and away from oxidizing agents.[24]

Conclusion

3-(4-Morpholinyl)benzaldehyde is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its robust synthesis via established methods like the Buchwald-Hartwig amination and SNAr reaction makes it readily accessible. The dual reactivity of its aldehyde and morpholine groups provides a flexible platform for the design and synthesis of novel compounds with diverse pharmacological profiles. This guide has provided the essential technical details required by researchers to effectively synthesize, characterize, and utilize this versatile molecular building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-(4-Morpholinyl)benzaldehyde 97 1204-86-0 [sigmaaldrich.com]

- 5. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-(Morpholine-4-Carbonyl)-Benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. dalalinstitute.com [dalalinstitute.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 3-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Morpholinobenzaldehyde, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely applicable method for the formation of carbon-nitrogen bonds. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and its relevance in the broader context of drug discovery. The information presented is intended to equip researchers and professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical intermediate.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as efficacy, selectivity, and metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. Its aldehyde functional group provides a versatile handle for further chemical transformations, making it a crucial component in the design and synthesis of novel therapeutics. This guide focuses on the most common and efficient method for its preparation: the Buchwald-Hartwig cross-coupling reaction.

Synthetic Methodology: Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination of a 3-halobenzaldehyde with morpholine. This reaction has become a cornerstone of modern synthetic organic chemistry due to its high efficiency and broad functional group tolerance. The general transformation is depicted below:

Scheme 1: General Reaction for the Synthesis of this compound

The reaction typically involves a palladium source, a phosphine ligand to stabilize the palladium catalyst and facilitate the reaction, and a base to deprotonate the morpholine.

Key Reagents and Their Roles

-

Aryl Halide: 3-Bromobenzaldehyde is a common starting material. 3-Chlorobenzaldehyde can also be used, though it is generally less reactive.

-

Amine: Morpholine serves as the nucleophile that displaces the halide on the aromatic ring.

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used catalyst precursors.

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Common choices include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).

-

Base: A non-nucleophilic base is required to deprotonate the morpholine, forming the active aminating agent. Common bases include cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu).

-

Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 3-Bromobenzaldehyde

Materials:

-

3-Bromobenzaldehyde

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Apparatus for filtration and solvent removal (e.g., Büchner funnel, rotary evaporator)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and BINAP (0.03 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-bromobenzaldehyde) followed by morpholine (1.2 equiv) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of morpholinobenzaldehydes via Buchwald-Hartwig amination, based on analogous reactions. The exact yield for this compound will depend on the specific reaction conditions and optimization.

| Parameter | Value/Range | Notes |

| Starting Materials | 3-Bromobenzaldehyde, Morpholine | 3-Chlorobenzaldehyde can also be used. |

| Catalyst Loading | 1-5 mol% of Palladium source | Pd(OAc)₂ or Pd₂(dba)₃ are common. |

| Ligand Loading | 1.5-6 mol% | Ligand-to-metal ratio is typically 1.5:1 to 2:1. |

| Base | 1.5-2.5 equivalents | Cs₂CO₃ or NaOtBu are effective. |

| Reaction Temperature | 80-120 °C | Higher temperatures may be needed for less reactive chlorides. |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. |

| Typical Yield | 60-95% | Highly dependent on reaction optimization. |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

The morpholine moiety is a key pharmacophore in many drug candidates. The following diagram illustrates the conceptual role of this compound as a building block in the development of enzyme inhibitors.

Caption: Role of this compound in drug discovery.

Conclusion

The synthesis of this compound via the Buchwald-Hartwig amination is a reliable and efficient method for producing this important chemical intermediate. This guide provides a foundational understanding of the synthetic protocol, key reaction parameters, and the broader context of its application in drug discovery. While the provided experimental procedure is a general representation, it serves as a strong starting point for researchers to develop and optimize the synthesis in their own laboratories. The versatility of this compound ensures its continued importance as a building block in the ongoing quest for novel and effective therapeutics.

An In-depth Technical Guide to 3-Morpholinobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Morpholinobenzaldehyde, focusing on its chemical properties, synthesis, and potential biological significance. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular and Physicochemical Data

This compound, a substituted aromatic aldehyde, possesses a molecular weight of 191.23 g/mol .[1][2] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Reference |

| Molecular Weight | 191.23 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |

| CAS Number | 446866-87-1 | [1] |

| IUPAC Name | 3-(morpholin-4-yl)benzaldehyde | |

| Melting Point | 68 °C (67.5 - 70.5 °C) | [1][2] |

| Boiling Point (Predicted) | 357.9 ± 37.0 °C | [1] |

| Density (Predicted) | 1.163 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.80 ± 0.40 | |

| Appearance | Pale yellow crystalline solid or powder | [2] |

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide (3-bromobenzaldehyde) with a primary or secondary amine (morpholine). Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

3-Bromobenzaldehyde

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds. Morpholine derivatives are known for a range of activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A prominent mechanism of action for many morpholine-containing antifungals is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis compromises membrane integrity, leading to fungal cell death. Morpholine antifungals typically inhibit two key enzymes in this pathway: Sterol Δ¹⁴-reductase and Sterol Δ⁸-Δ⁷ isomerase .

Ergosterol Biosynthesis Inhibition

Potential as a PI3K/Akt/mTOR Pathway Inhibitor

The morpholine ring is also found in several inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The presence of the morpholine moiety in this compound suggests its potential as a scaffold for the development of novel inhibitors targeting this pathway.

Predicted Spectral Data

For the purpose of characterization, the following spectral data can be predicted based on the structure of this compound and data from similar compounds.

| Spectral Data Type | Predicted Characteristics |

| ¹H NMR | Aldehyde proton (CHO): Singlet around δ 9.8-10.0 ppm.Aromatic protons: Multiplets in the region of δ 7.0-7.8 ppm.Morpholine protons (CH₂-N): Triplet around δ 3.2-3.4 ppm.Morpholine protons (CH₂-O): Triplet around δ 3.8-4.0 ppm. |

| ¹³C NMR | Aldehyde carbon (C=O): Signal around δ 190-192 ppm.Aromatic carbons: Signals in the region of δ 115-155 ppm.Morpholine carbons (C-N): Signal around δ 48-50 ppm.Morpholine carbons (C-O): Signal around δ 66-68 ppm. |

| FT-IR | C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm⁻¹.C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.C-N stretch: Absorption around 1230-1270 cm⁻¹.C-O-C stretch (ether): Strong absorption around 1115-1130 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 191.Major Fragments: Loss of H (m/z = 190), loss of CHO (m/z = 162), and fragments corresponding to the morpholinophenyl cation (m/z = 162) and further fragmentation of the aromatic and morpholine rings. |

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound and its potential applications in drug discovery and development.

References

Section 1: Core Hazard Profile & Identification

An In-depth Technical Guide to the Safe Handling of 3-Morpholinobenzaldehyde

As a Senior Application Scientist, the imperative to ensure laboratory safety cannot be overstated, especially when working with reactive chemical intermediates like this compound. This compound, while valuable in medicinal chemistry and pharmaceutical synthesis, presents a distinct hazard profile that demands rigorous adherence to safety protocols.[1] This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals. We will explore the causality behind safety measures, establish self-validating protocols, and ground our recommendations in authoritative data.

This compound (CAS No. 446866-87-1) is a pale yellow crystalline solid.[2] Its core structure, featuring a reactive aldehyde group and a morpholine moiety, is key to its synthetic utility and, concurrently, its hazard profile. The primary risks associated with this compound are acute toxicity upon ingestion or skin contact, and significant irritation to the skin, eyes, and respiratory system.[2]

A foundational understanding begins with its key identifiers and physicochemical properties, summarized below.

| Identifier | Value | Source |

| CAS Number | 446866-87-1 | [1][2] |

| Molecular Formula | C11H13NO2 | [1][2][3] |

| Molecular Weight | 191.23 g/mol | [1][2][3] |

| Appearance | Pale yellow crystals/solid | [2] |

| Melting Point | 67.5 - 70.5 °C | [2] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

| GHS Classification | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Warning |

Note: GHS classifications are aggregated from multiple sources and may vary slightly. The most conservative approach should always be adopted.[3][4]

Section 2: Proactive Safety Protocols: Laboratory Handling & Storage

Safe handling is a proactive, not reactive, process. The objective is to minimize all potential routes of exposure—inhalation, dermal contact, ingestion, and ocular contact.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The compound can cause respiratory tract irritation, and minimizing the inhalation of dust or vapors is critical.[2][5]

-

Safety Stations: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[2] The immediate availability of these resources is crucial in mitigating the severity of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of preference but of scientific necessity.

-

Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] Standard safety glasses do not provide a sufficient seal against splashes or fine particulates.

-

Hand Protection: Wear appropriate protective gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvents being used. Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[5]

-

Body Protection: A standard laboratory coat is required. For operations with a higher risk of spillage, such as bulk transfers, consider a chemically resistant apron. Wear appropriate protective clothing to prevent skin exposure.[2]

Storage & Stability

-

Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[1]

-

Incompatibilities: The aldehyde functional group can be readily oxidized. Therefore, store this compound away from strong oxidizing agents, strong reducing agents, and strong bases.[2][4]

-

Stability: The compound is stable under normal temperatures and pressures. However, avoid conditions that could lead to dust generation.[2] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

Below is a workflow diagram illustrating the standard handling protocol in a research environment.

Caption: Standard Laboratory Handling Workflow for this compound.

Section 3: Reactive Protocols: Emergency & First-Aid Measures

Even with meticulous planning, accidents can occur. A rapid and correct response is vital to minimizing harm.

| Exposure Route | Immediate Action Protocol | Key Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4] | Rapid and prolonged irrigation is necessary to dilute and wash away the chemical, minimizing damage to the cornea and other sensitive tissues. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][4] | The compound is harmful in contact with skin. Removing contaminated clothing is critical to stop ongoing exposure. |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] | Removing the individual from the contaminated atmosphere is the first priority. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give a cupful of water. Call a poison control center or doctor immediately for treatment advice.[2][4] | Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration of the chemical into the lungs. |

The following decision tree outlines the critical first-aid steps.

Caption: First Aid Decision Tree for Exposure to this compound.

Spill & Fire Response

-

Minor Spills (Solid): For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][7] It is critical to avoid generating dusty conditions during this process. Ensure the area is well-ventilated.[2]

-

Firefighting: In case of a fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[2] Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Section 4: Toxicological and Disposal Insights

Toxicological Summary

The primary toxicological concerns are irritation and acute toxicity.[2] The compound is designated as harmful, not highly toxic, but this should not lead to complacency. The target organs include the respiratory system, gastrointestinal system, eyes, and skin.[2] To date, no specific information regarding chronic effects, carcinogenicity, or reproductive toxicity has been identified in the provided sources.[2][8]

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.[7] Do not allow this chemical to enter the environment.[2] Waste this compound and contaminated materials should be placed in a labeled, sealed container for disposal by a licensed professional waste disposal service.

This guide provides a detailed framework for the safe handling of this compound. By understanding the "why" behind each safety protocol, researchers can cultivate a culture of safety that protects themselves and their colleagues.

References

- 1. This compound CAS#: 446866-87-1 [amp.chemicalbook.com]

- 2. Benzaldehyde,3-(4-morpholinyl)- MSDS CasNo.446866-87-1 [lookchem.com]

- 3. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. capotchem.com [capotchem.com]

- 6. 3-(MORPHOLINOMETHYL)BENZALDEHYDE CAS#: 446866-83-7 [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

potential applications of 3-Morpholinobenzaldehyde

An In-Depth Technical Guide to 3-Morpholinobenzaldehyde: A Versatile Scaffold for Chemical Synthesis and Drug Discovery

Executive Summary

This compound is a substituted aromatic aldehyde featuring a morpholine ring at the meta-position. This unique arrangement of an electron-donating amino ether moiety and a versatile aldehyde functional group makes it a compelling building block for modern organic synthesis and medicinal chemistry. While its para-substituted isomer, 4-morpholinobenzaldehyde, has been more extensively studied, the meta-isomer presents distinct stereoelectronic properties that can be exploited for the development of novel molecular architectures. This guide provides a comprehensive overview of this compound's chemical properties, a robust synthetic protocol, and a detailed exploration of its potential applications as a pivotal intermediate in the synthesis of complex organic molecules, ranging from pharmaceutical scaffolds to materials for optical applications.

Introduction to this compound

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When incorporated into a benzaldehyde framework, it creates a molecule with dual reactivity. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the morpholine group modulates the electronic properties of the aromatic ring and can act as a key pharmacophoric element.

Structural Features and Reactivity Profile

This compound (CAS No. 446866-87-1) possesses a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol .[2][3] The key to its utility lies in the interplay between its two functional groups:

-

The Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack, making it an ideal substrate for reactions such as reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of Schiff bases.

-

The Morpholine Group: Acting as an electron-donating group through nitrogen's lone pair, it activates the aromatic ring towards electrophilic substitution, albeit with meta-directing influence from the aldehyde. Its presence significantly impacts the molecule's polarity and potential for hydrogen bonding.

The meta-substitution pattern, in contrast to the para-isomer, results in a different charge distribution across the aromatic ring, which can lead to altered reaction kinetics and unique biological activities in its derivatives.

Physicochemical Properties

The known properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthesis.

| Property | Value | Source(s) |

| CAS Number | 446866-87-1 | [2][3] |

| Molecular Formula | C11H13NO2 | [2][3] |

| Molecular Weight | 191.23 g/mol | [2][3] |

| Appearance | Pale yellow to yellow solid/crystals | [3][4] |

| Melting Point | 67.5 - 70.5 °C | [4] |

| Boiling Point | 357.9±37.0 °C (Predicted) | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dark place. | [3] |

Synthesis and Characterization

While multiple synthetic routes are conceivable, the most reliable and scalable approach for synthesizing this compound is through a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a direct and high-yielding method for forming the crucial C-N bond.

Recommended Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on the established reactivity of aryl halides with amines in the presence of a palladium catalyst. The choice of 3-bromobenzaldehyde as a starting material is ideal due to its commercial availability and appropriate reactivity.[3]

Rationale: The Buchwald-Hartwig amination is selected for its high functional group tolerance, allowing the aldehyde to remain intact during the reaction. The use of a bulky phosphine ligand (like BINAP) is critical for promoting the reductive elimination step, which is often rate-limiting, while a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the morpholine.[3]

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive flow of inert gas, add 3-bromobenzaldehyde (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), (+/-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.015 eq).[3]

-

Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzaldehyde.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.

Workflow for Synthesis and Purification

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for the 3-isomer is not as widely published as for its 4-isomer counterpart, its structure allows for the confident prediction of key spectroscopic features.

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) between δ 9.8-10.0 ppm. The aromatic region will display complex multiplets corresponding to the four protons on the benzene ring. Two distinct triplets, each integrating to 4 protons, are expected for the morpholine ring: one for the protons adjacent to the oxygen (~δ 3.8-3.9 ppm) and another for the protons adjacent to the nitrogen (~δ 3.3-3.4 ppm).

-

¹³C NMR: The aldehyde carbon should appear as a prominent signal downfield, around δ 190-192 ppm. The aromatic carbons will resonate in the δ 110-155 ppm range. The two distinct methylene carbons of the morpholine ring are expected around δ 66-67 ppm (-CH₂-O-) and δ 48-49 ppm (-CH₂-N-).

-

IR Spectroscopy: A strong, sharp absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Additional key peaks include C-H stretching bands for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching for the morpholine ring (around 2800-3000 cm⁻¹).[5]

Potential Applications in Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile intermediate. The aldehyde functionality is a gateway to a multitude of molecular classes.

Reductive Amination

This reaction is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. It involves the initial formation of a Schiff base (imine), followed by in-situ reduction.

Protocol:

-

Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture.

-

Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Quench with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

Caption: General scheme for reductive amination of this compound.

Synthesis of Schiff Bases (Imines)

The condensation of this compound with primary amines yields Schiff bases, which are valuable ligands for metal catalysts and important intermediates for the synthesis of nitrogen-containing heterocycles. This reaction is directly analogous to the known utility of the 4-isomer.[6]

Protocol:

-

Combine equimolar amounts of this compound and a primary amine in ethanol or methanol.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 1-4 hours.

-

Upon cooling, the Schiff base product often crystallizes and can be isolated by filtration.

Caption: Synthesis of Schiff bases from this compound.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are powerful tools for C=C bond formation, allowing the conversion of the aldehyde into an alkene. This opens pathways to stilbene and cinnamate derivatives, which are classes of compounds with interesting photophysical properties and biological activities.

Protocol (Wittig):

-

Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-BuLi, NaH).

-

Add a solution of this compound (1.0 eq) in an anhydrous solvent like THF to the ylide solution at 0 °C or lower.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Workup involves quenching the reaction and purifying the resulting alkene product by chromatography.

Prospective Roles in Medicinal Chemistry

The combination of the proven morpholine pharmacophore and a reactive synthetic handle makes this compound a highly attractive starting point for drug discovery campaigns.

-

Scaffold for Bioactive Molecules: The core structure can be elaborated into a wide range of derivatives for screening. The applications of 4-Morpholinobenzaldehyde in synthesizing compounds with antimicrobial, antifungal, and anticancer properties suggest similar potential for the 3-isomer.[6]

-

Kinase Inhibitor Development: Many successful kinase inhibitors incorporate a morpholine ring. The this compound scaffold could be used to synthesize libraries of compounds targeting the ATP-binding site of various kinases.

-

Impact of Isomeric Position: The shift from para to meta substitution can profoundly affect a molecule's ability to fit into a protein's binding pocket and alter its pharmacokinetic profile. Developing derivatives from the 3-isomer allows for exploration of this chemical space, potentially leading to compounds with improved selectivity or reduced off-target effects compared to their 4-isomer counterparts.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4] It can cause eye, skin, and respiratory tract irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Ensure all equipment is dry and use an inert atmosphere for reactions sensitive to air or moisture.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Section 1.2.

Conclusion and Future Outlook

This compound is a chemical intermediate of significant untapped potential. Its robust synthesis via modern cross-coupling methods and the versatile reactivity of its aldehyde group position it as a valuable tool for researchers in both academic and industrial settings. Future research should focus on synthesizing and screening libraries of its derivatives to fully uncover its potential in medicinal chemistry, particularly in areas where the morpholine scaffold is already established. Furthermore, its use in creating novel dyes, fluorescent probes, and other functional materials through olefination and condensation reactions warrants deeper investigation. As the demand for novel chemical diversity grows, strategic building blocks like this compound will become increasingly indispensable.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 446866-87-1 [amp.chemicalbook.com]

- 4. Benzaldehyde,3-(4-morpholinyl)- MSDS CasNo.446866-87-1 [m.lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Page loading... [wap.guidechem.com]

A Technical Guide to 3-Morpholinobenzaldehyde for Medicinal Chemistry and Drug Development

Introduction

3-Morpholinobenzaldehyde is a substituted aromatic aldehyde containing a morpholine moiety. The morpholine heterocycle is a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance biological activity and improve pharmacokinetic profiles.[1] Its inclusion can lead to improved solubility, metabolic stability, and permeability across biological membranes like the blood-brain barrier.[2] As a bifunctional molecule, this compound possesses both a reactive aldehyde group, suitable for a variety of chemical transformations, and the beneficial morpholine ring. This makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[3][] This guide provides a consolidated overview of its chemical properties, a plausible synthetic workflow, and its potential applications for researchers in drug discovery.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][5] |

| Molecular Weight | 191.23 g/mol | [3] |

| CAS Number | 446866-87-1 | [3] |

| Appearance | Pale yellow solid/crystals | [3][5] |

| Melting Point | 67.5 - 70.5 °C | [5] |

| Boiling Point | 357.9 ± 37.0 °C (Predicted) | [3] |

| Density | 1.163 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.80 ± 0.40 (Predicted) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. The proposed pathway involves the coupling of 3-bromobenzaldehyde with morpholine.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of this compound from commercially available starting materials.

Caption: Buchwald-Hartwig synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure adapted from methods used for synthesizing analogous compounds and should be optimized for specific laboratory conditions.[6]

-

Preparation: In an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 mmol), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand such as (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2-4 mol%).

-

Reagent Addition: Add sodium tert-butoxide (NaOtBu, approx. 1.3 mmol) to the flask.

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Amine Addition: Under the inert atmosphere, add morpholine (1.2 mmol) followed by an anhydrous solvent such as toluene or 1,4-dioxane (4-5 mL) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (3 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6] Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Discovery

While specific biological activity data for this compound is not widely published, its structure is of significant interest to drug development professionals for several reasons:

-

Scaffold for Lead Generation: The aldehyde functional group serves as a versatile chemical handle for constructing a diverse library of compounds through reactions like reductive amination, Wittig reactions, and aldol condensations.

-

CNS Drug Development: The morpholine moiety is known to improve the physicochemical properties of molecules, enhancing their ability to cross the blood-brain barrier.[2] This makes this compound a valuable starting material for developing novel therapeutics targeting the central nervous system, including agents for mood disorders, neurodegenerative diseases, and CNS tumors.[2]

-

Broad Biological Potential: Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This suggests that derivatives of this compound could be explored for a variety of therapeutic areas.

Safety and Handling

This compound is classified as harmful and an irritant.[5]

-

Hazards: Harmful if swallowed or in contact with skin. Causes skin, eye, and respiratory tract irritation.[5]

-

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C) to prevent degradation.[3]

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its combination of a reactive aldehyde and a pharmacologically significant morpholine ring provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic methods are well-established, and its chemical properties make it a practical intermediate for further molecular elaboration. As research into novel therapeutics continues, the utility of well-designed intermediates like this compound is expected to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 446866-87-1 [amp.chemicalbook.com]

- 5. Benzaldehyde,3-(4-morpholinyl)- MSDS CasNo.446866-87-1 [lookchem.com]

- 6. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

The Discovery of Morpholine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its advantageous physicochemical properties that enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the discovery and development of morpholine-containing compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

The Rise of Morpholine in Medicinal Chemistry

Introduced into the industrial chemical landscape in the 1930s, morpholine's utility in drug discovery was not immediately apparent. However, over the decades, its incorporation into a wide array of therapeutic agents has demonstrated its value as a "privileged" scaffold.[3][4] The presence of both an ether and a secondary amine group within the six-membered ring imparts a unique combination of polarity and basicity (pKa of morpholinium is ~8.5), allowing for favorable interactions with biological targets and improved pharmacokinetic profiles.[1][2]

Key Therapeutic Areas and Representative Drugs

Morpholine-containing compounds have made a significant impact across diverse therapeutic areas. Below is a summary of some key drugs and their primary applications:

| Drug | Therapeutic Area | Mechanism of Action |

| Linezolid | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][5] |

| Gefitinib | Oncology | Inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[6] |

| Aprepitant | Antiemetic | A selective antagonist of the neurokinin-1 (NK1) receptor.[6] |

| Reboxetine | Antidepressant | A selective norepinephrine reuptake inhibitor.[7][8] |

Signaling Pathways of Morpholine-Containing Drugs

The therapeutic effects of many morpholine-containing drugs are mediated through their interaction with specific signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several morpholine-containing compounds have been developed as potent inhibitors of PI3K. The morpholine moiety often forms a key hydrogen bond with the hinge region of the kinase domain.[10]

Neurokinin-1 Receptor (NK1R) Antagonism

Aprepitant, a potent antiemetic, functions by blocking the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This action prevents the downstream signaling that leads to nausea and vomiting.[6]

Experimental Protocols

General Workflow for the Discovery of Morpholine-Containing Compounds

The discovery and development of novel morpholine-containing drugs follow a well-established pipeline from initial synthesis to preclinical evaluation.

Synthesis of (S,S)-Reboxetine

This protocol describes a key step in the asymmetric synthesis of the antidepressant (S,S)-Reboxetine.[11]

Step 1: Synthesis of (S)-2-(hydroxymethyl)morpholin-3-one

-

To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in tert-amyl alcohol.

-

Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to afford (S)-2-(hydroxymethyl)morpholin-3-one.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of novel anticancer compounds.[1][2][5][12]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the morpholine-containing test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-